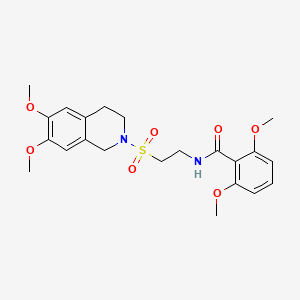
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: 6,7-dimethoxy-3,4-dihydroisoquinoline, sulfonyl chloride.
Conditions: Reaction carried out in dichloromethane with triethylamine as the base.
Step 3: Formation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
Reactants: Product from Step 2, 2,6-dimethoxybenzoyl chloride.
Conditions: Reaction performed in acetonitrile with a base like potassium carbonate to facilitate the amide bond formation.
Industrial Production Methods
Industrial synthesis follows similar steps but often on a larger scale, employing techniques like continuous flow chemistry for enhanced efficiency and yield.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline
Reactants: 6,7-dimethoxy-1-tetralone, ammonium acetate.
Conditions: Reduced under hydrogen gas in the presence of a palladium on carbon catalyst.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the isoquinoline ring.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups and isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives of isoquinoline.
Reduction Products: Desulfonylated amines.
Substitution Products: Alkylated derivatives at the methoxy groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in various catalytic systems.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Inhibits certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Binds to specific receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated as a potential therapeutic agent for neurological disorders.
Industry
Materials Science: Utilized in the development of advanced materials due to its chemical stability and functional groups.
作用機序
Effects Mechanism
Molecular Targets: Binds to specific enzymes and receptors.
Pathways Involved: Modulates cellular pathways by inhibiting or activating specific targets.
類似化合物との比較
Similar Compounds
N-(2-((6,7-dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,5-dimethoxybenzamide
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is unique due to its combination of methoxy groups, sulfonyl substituents, and the isoquinoline ring
So, there you have it. What sparked your interest in this complex compound?
生物活性
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfonyl group linked to a 3,4-dihydroisoquinoline moiety and a dimethoxybenzamide. Its IUPAC name is this compound. The molecular formula is C23H30N2O5S with a molecular weight of approximately 462.56 g/mol.
Structural Formula
Target Receptors
Research indicates that this compound acts primarily on the NMDA receptor subtypes NR2C and NR2D as a positive allosteric modulator. This modulation enhances synaptic plasticity and neuronal excitability, which are crucial for cognitive functions such as learning and memory .
Biochemical Pathways
The interaction with NMDA receptors influences various downstream signaling pathways that regulate neurotransmitter release and neuronal survival. Specifically, it has been shown to affect calcium ion influx and subsequent intracellular signaling cascades that are pivotal in neuroprotection and synaptic function.
Pharmacological Effects
- Neuroprotective Properties : The compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. Studies have shown that it can mitigate cell death in neuronal cultures exposed to harmful agents .
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, with some derivatives showing efficacy against specific cancer cell lines. The mechanism appears to involve the inhibition of key metabolic pathways essential for tumor growth .
- Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which may have implications for treating sleep disorders and metabolic conditions related to energy homeostasis.
Case Studies
A recent study evaluated the effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated significant reductions in apoptosis markers when treated with varying concentrations of the compound. Notably, concentrations as low as 1 µM showed protective effects, indicating its potency in neuroprotection .
Another investigation focused on its antitumor activity against breast cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate effectiveness compared to standard chemotherapeutic agents. Further studies are warranted to explore its mechanism of action in cancer cells more thoroughly .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in DMSO at elevated temperatures (up to 10 mg/ml at 60 °C), which is beneficial for in vitro studies. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are still required to fully understand its bioavailability and therapeutic potential.
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-6-5-7-18(29-2)21(17)22(25)23-9-11-32(26,27)24-10-8-15-12-19(30-3)20(31-4)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTZTLGTBANRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














